molecular formula C18H16N2O5S2 B2769715 methyl 2-[(2Z)-2-[(2-methanesulfonylbenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 896275-47-1

methyl 2-[(2Z)-2-[(2-methanesulfonylbenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2769715
CAS No.: 896275-47-1
M. Wt: 404.46
InChI Key: LBJPOYQNGBMMSL-HNENSFHCSA-N
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Description

Methyl 2-[(2Z)-2-[(2-methanesulfonylbenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core substituted with a methanesulfonylbenzoyl imino group and a methyl acetate moiety. Its Z-configuration at the imino group and the electron-withdrawing methanesulfonyl substituent likely influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

methyl 2-[2-(2-methylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S2/c1-25-16(21)11-20-13-8-4-5-9-14(13)26-18(20)19-17(22)12-7-3-6-10-15(12)27(2,23)24/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJPOYQNGBMMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-[(2-methanesulfonylbenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves the condensation of 2-aminobenzenethiol with a carbonyl-containing compound, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2Z)-2-[(2-methanesulfonylbenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-[(2-methanesulfonylbenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes in microorganisms, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

The target compound’s 2-methanesulfonylbenzoyl group distinguishes it from analogues with halogenated or aromatic substituents:

Compound R1 (Benzoyl Substituent) Key Properties/Activity Reference
Target Compound 2-methanesulfonyl Electron-withdrawing; may enhance stability and polar interactions -
Ethyl 2-[(2Z)-2-[(2-chlorobenzoyl)imino]-6-sulfamoyl-...acetate 2-chloro Chlorine induces lipophilicity; sulfamoyl group may affect solubility
Methyl 2-((Z)-3-(4,6-dichlorobenzo[d]thiazol-2-yl)-...acetate 4,6-dichloro Di-halogenation correlates with potent inhibitory activity in methyl oxothiazolidine series
Methyl (Z)-2-(3-hydroxy-2-((2-(phenylsulfonyl)acetyl)imino)...acetate phenylsulfonyl Phenylsulfonyl group alters NMR shifts (δ 7.5–8.0 ppm for aromatic protons)

Key Findings :

  • Halogenated analogues (e.g., 2-chloro, 4,6-dichloro) exhibit enhanced bioactivity, likely due to increased lipophilicity and steric effects .

Ester Group Variations

The methyl ester in the target compound contrasts with ethyl or methoxycarbonylmethoxyimino esters in analogues:

Compound R2 (Ester Group) Impact on Properties Reference
Target Compound Methyl Higher metabolic susceptibility vs. ethyl esters; lower molecular weight -
Ethyl 2-{(2Z)-2-[(1-naphthylsulfonyl)imino]...acetate Ethyl Ethyl esters typically increase lipophilicity and prolong half-life
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate Methoxycarbonylmethoxy Bulky ester may reduce membrane permeability but enhance crystallinity

Key Findings :

  • Methyl esters are more prone to hydrolysis than ethyl esters, affecting pharmacokinetics .
  • Bulky ester groups (e.g., methoxycarbonylmethoxy) influence crystal packing via hydrogen bonding .

Aromatic System Modifications

Variations in the benzothiazole or adjacent aromatic systems significantly alter molecular interactions:

Compound Aromatic System Structural Impact Reference
Target Compound Benzothiazole + benzene Compact structure suitable for small-molecule targets -
Methyl 2-[(2Z)-6-methoxy-2-{[2-(naphthalen-1-yl)acetyl]imino}...acetate Naphthalene acetyl Extended aromatic system improves π-π stacking but increases molecular weight (~503 Da)
Ethyl 2-{(2Z)-2-[(1-naphthylsulfonyl)imino]...acetate Naphthylsulfonyl Sulfonyl-naphthyl group enhances steric bulk, potentially reducing binding affinity

Key Findings :

  • Larger aromatic systems (e.g., naphthalene) improve stacking interactions but may hinder target binding due to steric effects .
  • Methoxy groups (e.g., 6-methoxy in ) can modulate electronic properties and solubility .

Biological Activity

Chemical Structure

The compound can be represented structurally as follows:

Molecular Formula C15H16N2O3S\text{Molecular Formula C}_{15}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

Key Properties

PropertyValue
Molecular Weight300.36 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

Antimicrobial Activity

Recent studies have indicated that methyl 2-[(2Z)-2-[(2-methanesulfonylbenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Potential

Research has also highlighted the compound's potential as an anticancer agent. In a study conducted on human cancer cell lines, this compound demonstrated cytotoxic effects, particularly against breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain proteases that are crucial for tumor growth.
  • Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, preventing proliferation.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, showcasing its potential as an alternative therapeutic agent.

Study 2: Anticancer Activity

In another investigation featured in Cancer Letters, researchers explored the cytotoxic effects on various cancer cell lines. The study found that treatment with the compound at concentrations of 10–50 µM resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

Q & A

Basic: What are the optimized synthetic routes for this compound, and how are reaction conditions controlled to maximize yield?

The synthesis typically involves multi-step reactions starting from benzothiazole and sulfonamide precursors. Key steps include:

  • Imine Formation : Condensation of 2-methanesulfonylbenzoyl chloride with a benzothiazole-amine derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Acetylation : Reaction with methyl chloroacetate in the presence of a base (e.g., triethylamine) to introduce the acetate moiety .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .
    Optimization involves precise control of temperature, solvent polarity, and catalyst selection (e.g., DMAP for acetylation) to suppress side reactions like over-oxidation or dimerization .

Basic: Which spectroscopic and chromatographic techniques are critical for structural confirmation?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the Z-configuration of the imino group (δ 8.2–8.5 ppm for aromatic protons; NOESY correlations for stereochemistry) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 512.57 for C₁₉H₂₀N₄O₇S₃) and detects impurities .
  • HPLC : Monitors reaction progress and purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Advanced: How can contradictory reports on biological activity (e.g., anticancer vs. neuroprotective effects) be resolved?

Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Methodological strategies include:

  • Dose-Response Curves : Establish EC₅₀ values across multiple cell lines (e.g., MCF-7 for cancer, SH-SY5Y for neuroprotection) .
  • Structural Analog Comparison : Test derivatives lacking the methanesulfonyl group to isolate functional group contributions .
  • Pathway Analysis : Use RNA sequencing to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2 for anticancer activity) .

Advanced: What strategies enhance the compound’s stability in aqueous buffers for in vitro studies?

  • pH Control : Stability is highest at pH 6.5–7.5; degradation accelerates in acidic (pH < 4) or alkaline (pH > 9) conditions due to ester hydrolysis .
  • Lyophilization : Store as a lyophilized powder at −80°C, reconstituted in DMSO (<0.1% v/v) to prevent aggregation .
  • Co-solvents : Use cyclodextrins or PEG-400 to improve solubility and reduce hydrolysis .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of anticancer activity?

  • Core Modifications : Replace the benzothiazole with oxazole to assess ring flexibility .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position of the benzoyl moiety to enhance DNA intercalation .
  • Molecular Docking : Simulate binding to topoisomerase II or HDACs to prioritize synthetic targets .

Basic: What are common impurities during synthesis, and how are they characterized?

  • By-products : Include unreacted starting materials (detected via TLC Rf comparison) and acetylated intermediates (identified by HRMS) .
  • Oxidation Products : Methanesulfonyl group over-oxidation to sulfonic acid (δ 170–175 ppm in ¹³C NMR) .
  • Resolution : Use preparative HPLC with a methanol/water gradient (70:30 → 90:10) .

Advanced: How to design neuroprotection assays to elucidate the mechanism of action?

  • In Vitro Models : Use glutamate-induced oxidative stress in primary neurons or PC12 cells .
  • Biomarkers : Measure glutathione (GSH) levels and caspase-3 activity via fluorometric assays .
  • Kinase Inhibition Profiling : Screen against JNK3 or p38 MAPK using recombinant enzymes and ATP-Glo assays .

Basic: What computational tools predict reactivity and metabolic pathways?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites .
  • ADMET Prediction : Use SwissADME to estimate metabolic stability (CYP3A4 susceptibility) and blood-brain barrier penetration .

Advanced: How can crystallography resolve ambiguities in stereochemical assignments?

  • Single-Crystal X-ray Diffraction : Resolve the Z-configuration of the imino group (C=N bond length ~1.28 Å; torsion angle < 10°) .
  • Powder XRD : Confirm polymorphic purity for reproducibility in biological assays .

Basic: What solvent systems are optimal for recrystallization without degrading the compound?

  • Ethanol/Water (7:3) : Yields needle-shaped crystals with minimal solvent inclusion .
  • Avoid Protic Solvents : Methanol may induce ester hydrolysis; use anhydrous THF for temperature-sensitive recrystallization .

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